N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride
Overview
Description
“N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 1423025-57-3 . It is used in scientific research and pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C13H18FN.ClH/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;/h4-6,9,12,15H,1-3,7-8,10H2;1H . The molecular weight is 243.75 .Physical and Chemical Properties Analysis
“this compound” appears as a powder . It is stored at room temperature .Scientific Research Applications
Neurokinin-1 Receptor Antagonism and Clinical Potential
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is identified as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist with significant potential in treating emesis and depression due to its solubility and efficacy in pre-clinical tests (Harrison et al., 2001).
Chemical Synthesis and Characterization
- The creation of N-2-(1,1-dichloroalkylidene) cyclohexylamines through chemical synthesis and their subsequent reactions offer insight into the versatility of cyclohexylamine derivatives in organic chemistry, highlighting potential applications in developing new compounds (Kimpe & Schamp, 2010).
- Synthesis and characterization of arylcyclohexylamines, including modifications to the cyclohexane ring, are crucial for understanding the pharmacological and structural properties of these compounds, affecting their binding to receptors and in vivo efficacy (Sun et al., 2014).
Neuroprotective Effects
Studies demonstrate the neuroprotective effects of certain cyclohexanamine derivatives, suggesting their therapeutic potential against cerebral ischemia and other neurodegenerative conditions (Hicks et al., 2000).
Development of Ketamine Derivatives
The development of ketamine derivatives, such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, illustrates ongoing research in enhancing the efficacy and safety profiles of dissociative anesthetics. These efforts aim to create compounds with improved pharmacological properties and reduced side effects (Moghimi et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclohexanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;/h4-6,9,12,15H,1-3,7-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSGDGTTRJRSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-57-3 | |
Record name | Benzenemethanamine, N-cyclohexyl-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.